molecular formula C14H17NO2 B295965 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

Cat. No.: B295965
M. Wt: 231.29 g/mol
InChI Key: IUBIQSNHMJUCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields of research. In

Mechanism of Action

The mechanism of action of 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to exhibit other biochemical and physiological effects. Studies have suggested that this compound has anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory diseases and conditions. Additionally, this compound has been shown to exhibit neuroprotective activity, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is its potent anti-cancer activity. This makes it a promising candidate for further development as a potential anti-cancer drug. Additionally, this compound has been shown to exhibit other biochemical and physiological effects, which may have potential applications in various fields of research.
However, there are also limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. One potential direction is the further development of this compound as a potential anti-cancer drug. Studies have shown that this compound exhibits potent anti-cancer activity, and further research could help to identify the optimal dosages and administration methods for this compound.
Another potential direction is the exploration of this compound's potential applications in other fields of research, such as neurodegenerative diseases and inflammatory conditions. Studies have suggested that this compound exhibits neuroprotective and anti-inflammatory properties, and further research could help to identify the optimal conditions for its use in these applications.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent anti-cancer activity make it a promising candidate for further development as a potential anti-cancer drug. Additionally, its other biochemical and physiological effects suggest that it may have potential applications in other fields of research as well. Further research is needed to fully understand the mechanisms of action and optimal conditions for use of this compound in various applications.

Scientific Research Applications

8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde

InChI

InChI=1S/C14H17NO2/c1-17-14-11(9-16)8-10-4-2-6-15-7-3-5-12(14)13(10)15/h8-9H,2-7H2,1H3

InChI Key

IUBIQSNHMJUCRI-UHFFFAOYSA-N

SMILES

COC1=C2CCCN3C2=C(CCC3)C=C1C=O

Canonical SMILES

COC1=C(C=C2CCCN3C2=C1CCC3)C=O

solubility

29.7 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of 1-methyl-2-pyrrolidone was dissolved 2.5 g (11.5 mmol) of 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboaldehyde, and 4.1 g (28.9 mmol) of methyl iodide and 4.8 g (34.7 mmol) of anhydrous potassium carbonate were added thereto. The mixture was stirred at 50° C. for 4 hours. After the reaction mixture was added to water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration were performed. The residue was purified by silica gel column chromatography to give 2.63 g of a yellow crystal (yield: 99.0%).
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Yield
99%

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